Tert-butyl 4-(5-hydroxypyrimidin-2-YL)piperidine-1-carboxylate
Description
Tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate is a piperidine-based heterocyclic compound featuring a tert-butyl carbamate protecting group and a 5-hydroxypyrimidin-2-yl substituent.
Properties
Molecular Formula |
C14H21N3O3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-6-4-10(5-7-17)12-15-8-11(18)9-16-12/h8-10,18H,4-7H2,1-3H3 |
InChI Key |
WYLWGUOVRUYGOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrimidine compounds. One common method includes the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with 5-hydroxypyrimidine under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. The use of commercially available reagents and solvents is common in such processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action for tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and pyrimidine ring play crucial roles in binding to enzymes or receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s piperidine-carboxylate scaffold is shared with several derivatives, differing in substituents at the 4-position. Key analogs include:
Hydrogen Bonding and Crystallography
The 5-hydroxypyrimidin-2-yl group in the target compound likely participates in intermolecular hydrogen bonding, influencing crystal packing and solubility. Graph set analysis (as per Etter’s formalism) could predict motifs like chains or rings, critical for crystal engineering . In contrast, brominated analogs (e.g., 5-bromo or 4-bromo derivatives) prioritize steric and electronic effects over hydrogen bonding, making them more suited for catalytic applications .
Elemental and Analytical Data
Comparative elemental analysis highlights substituent-driven compositional differences:
Commercial and Patent Landscape
- The target compound’s discontinued status contrasts with active markets for brominated analogs (e.g., CAS 877399-50-3), which are patented for scalable synthesis .
- The benzimidazolone derivative () is part of a drug discovery pipeline, emphasizing its pharmacological relevance over hydroxypyrimidine derivatives .
Biological Activity
Tert-butyl 4-(5-hydroxypyrimidin-2-YL)piperidine-1-carboxylate (CAS No. 1272973-58-6) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-cancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C13H20N4O3
- Molecular Weight : 280.32 g/mol
- Purity : Typically reported at 95%
Research indicates that this compound may exert its biological effects through various mechanisms:
- Neuroprotective Effects : A study demonstrated that this compound has a protective effect against amyloid-beta (Aβ) toxicity in astrocytes, which is significant in the context of Alzheimer's disease (AD). The compound reduced levels of tumor necrosis factor-alpha (TNF-α) and free radicals, suggesting a potential role in mitigating neuroinflammation associated with AD .
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that compounds similar to this compound may inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the piperidine ring can enhance antiproliferative activity .
Neuroprotective Studies
A significant study involving the treatment of astrocytes with this compound showed promising results:
| Treatment Group | Aβ 1-42 Levels | TNF-α Levels | β-secretase Activity |
|---|---|---|---|
| Control | Baseline | Baseline | Baseline |
| Scopolamine | Increased | Increased | Increased |
| M4 Treatment | Decreased | Decreased | Decreased |
The decrease in Aβ levels and β-secretase activity indicates a potential therapeutic avenue for treating neurodegenerative diseases .
Anticancer Activity
In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colon) | 15 | Significant |
| K562 (Leukemia) | 20 | Moderate |
| MDA-MB-231 (Breast) | 25 | Moderate |
These findings suggest that modifications to the compound's structure could yield more potent anticancer agents .
Case Studies
- Alzheimer's Disease Model : In a controlled study, mice treated with this compound exhibited improved memory retention compared to untreated controls, highlighting its potential as a cognitive enhancer in neurodegenerative models .
- Cancer Treatment : A series of experiments on human cancer cell lines showed that this compound could induce apoptosis selectively in malignant cells without significantly affecting normal cells, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
